Product packaging for Aerothionin(Cat. No.:CAS No. 28714-26-3)

Aerothionin

Cat. No.: B1664395
CAS No.: 28714-26-3
M. Wt: 818.1 g/mol
InChI Key: BJWQSQOWGBUSFC-KBTIEJEYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aerothionin is a tetrabrominated spirocyclohexadienylisoxazole, a bromotyrosine derivative isolated from marine demosponges like Aplysina cavernicola . This compound is of significant interest in oncological research due to its promising anti-tumor properties. Studies have demonstrated that this compound can diminish the viability of mouse pheochromocytoma cell lines (MPC and MTT) significantly from a concentration of 25 µM under both normoxic and hypoxic conditions . Treatment with this compound also leads to a reduction in the number of proliferating MPC cells . The anti-tumor activity is further confirmed in 3D in vitro models; a single treatment with 10 µM this compound significantly decelerated the growth of pheochromocytoma cell spheroids, and a fractionated treatment regimen resulted in complete inhibition of spheroid growth . To evaluate its therapeutic window, research has explored its effects on normal tissue cells. This compound reduced the viability of normal endothelial cells at higher micromolar concentrations, while it increased the viability of fibroblasts, suggesting a potentially acceptable toxicity profile on normal tissue . The historical and ecological context of this compound is also well-established; it was first characterized from sponges like Aplysina aerophoba and is understood to play a role in the chemical defense system of these marine organisms . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H26Br4N4O8 B1664395 Aerothionin CAS No. 28714-26-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28714-26-3

Molecular Formula

C24H26Br4N4O8

Molecular Weight

818.1 g/mol

IUPAC Name

(5S)-7,9-dibromo-N-[4-[[(5S)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]butyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide

InChI

InChI=1S/C24H26Br4N4O8/c1-37-17-11(25)7-23(19(33)15(17)27)9-13(31-39-23)21(35)29-5-3-4-6-30-22(36)14-10-24(40-32-14)8-12(26)18(38-2)16(28)20(24)34/h7-8,19-20,33-34H,3-6,9-10H2,1-2H3,(H,29,35)(H,30,36)/t19?,20?,23-,24-/m1/s1

InChI Key

BJWQSQOWGBUSFC-KBTIEJEYSA-N

SMILES

COC1=C(C(C2(CC(=NO2)C(=O)NCCCCNC(=O)C3=NOC4(C3)C=C(C(=C(C4O)Br)OC)Br)C=C1Br)O)Br

Isomeric SMILES

COC1=C(C([C@]2(CC(=NO2)C(=O)NCCCCNC(=O)C3=NO[C@@]4(C3)C=C(C(=C(C4O)Br)OC)Br)C=C1Br)O)Br

Canonical SMILES

COC1=C(C(C2(CC(=NO2)C(=O)NCCCCNC(=O)C3=NOC4(C3)C=C(C(=C(C4O)Br)OC)Br)C=C1Br)O)Br

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Aerothionin; 

Origin of Product

United States

Structural Elucidation and Chemical Relationships of Aerothionin

Elucidation of the Spiro-cyclohexadienylisoxazole Framework of Aerothionin

The initial structural elucidation of this compound, along with its close analogue homothis compound, was accomplished in the early 1970s. rsc.org These compounds were isolated from the marine sponges Verongia aerophoba and V. thiona. rsc.org Chemical and spectroscopic analysis, primarily proton NMR, revealed a unique and complex molecular architecture. rsc.org

This compound is a dimeric molecule, meaning it is composed of two identical units linked together. The core of each unit is a spiro-cyclohexadienylisoxazole framework. This distinctive heterocyclic system consists of a cyclohexadiene ring and an isoxazole (B147169) ring joined by a spiro-atom, which is a single atom that is part of both rings. The molecule is characterized by the presence of multiple bromine atoms, a feature common to many marine-derived tyrosine metabolites. Specifically, this compound is a symmetrical molecule where two identical brominated spiro-cyclohexadienylisoxazole units are connected by a 1,4-diaminobutane (B46682) linker.

Table 1: Key Structural Features of this compound
FeatureDescription
Core Skeleton Spiro-cyclohexadienylisoxazole
Building Block Brominated Tyrosine
Symmetry Dimeric, with two identical units
Linker 1,4-diaminobutane
Halogenation Tetrabrominated (two bromine atoms per monomeric unit)

Stereochemical Configuration and Chiral Properties of this compound

Chirality is a fundamental property in organic chemistry where a molecule is non-superimposable on its mirror image, much like a pair of human hands. wikipedia.org Such molecules are termed chiral and the two mirror-image forms are called enantiomers. wikipedia.org The specific three-dimensional arrangement of atoms in a chiral molecule is known as its absolute configuration. libretexts.org This is described using the Cahn-Ingold-Prelog (CIP) priority rules, which assign a descriptor, either R (from the Latin rectus, for right) or S (from the Latin sinister, for left), to each chiral center. wikipedia.org

This compound possesses multiple chiral centers within its structure, specifically at the spiro carbon and the adjacent carbon bearing a hydroxyl group in each of the two spiro-cyclohexadienylisoxazole units. The presence of these chiral centers means that this compound is an optically active molecule. The naturally occurring form is typically referred to as (+)-aerothionin, indicating that it rotates plane-polarized light in the dextrorotatory direction.

The absolute configuration of the chiral centers in each of the identical monomeric units of this compound has been determined. nih.gov According to the IUPAC naming convention, the stereochemistry is defined as (5S, 6R). nih.gov This means that at the fifth carbon of the spiro[4.5]decane system (the spiro carbon), the configuration is S, and at the sixth carbon (the one with the hydroxyl group), the configuration is R. Since the molecule is a symmetrical dimer, this (5S, 6R) configuration is present in both spiro-cyclohexadienylisoxazole moieties.

Table 2: Stereochemical Details of (+)-Aerothionin
Chiral CenterIUPAC PositionAbsolute Configuration
Spiro CarbonC5S
Hydroxylated CarbonC6R

Note: This configuration applies to both identical halves of the dimeric structure.

Characterization of Naturally Occurring this compound Analogues and Derivatives

Marine sponges of the order Verongiida are a prolific source of a wide array of bromotyrosine-derived natural products, including numerous analogues and derivatives of this compound. researchgate.net These related compounds often share the core spiro-cyclohexadienylisoxazole skeleton but differ in the nature of the linker between the two spiro units, the degree or position of hydroxylation, or other functional group modifications.

One of the first and most closely related analogues identified is homothis compound , which was isolated alongside this compound. rsc.org It differs from this compound only in the length of the diamine linker, containing a 1,5-diaminopentane chain instead of the 1,4-diaminobutane chain. rsc.org Another related compound is aerophobin-1 , which also features a 1,4-diaminobutane linker but has a different side chain attached to the tyrosine-derived portion.

Other derivatives have been isolated from various sponge species, such as Aplysina gerardogreeni, which was found to produce both this compound and a related compound, calafianin . researchgate.net The structural diversity extends to compounds like purealin , which incorporates a 2-amino-histamine moiety in its side chain. This chemical diversity highlights the biosynthetic plasticity within these marine organisms.

Table 3: Selected Naturally Occurring Analogues and Derivatives of this compound
Compound NameStructural Difference from this compoundSource Organism (Example)
Homothis compound Linker is 1,5-diaminopentane (one additional CH₂ group)Verongia thiona rsc.org
Aerophobin-1 Different side chain derived from histamineVerongia aerophoba
Calafianin Different substitution pattern on the spiro frameworkAplysina gerardogreeni researchgate.net
Purealin Contains a 2-amino-histamine moiety in the side chainPsammaplysilla purea
11-Oxothis compound Oxidation at the C11 positionAplysina lacunosa

Biosynthesis and Metabolic Pathways of Aerothionin

Proposed Biosynthetic Precursors: Involvement of Tyrosine and Bromotyrosine Derivatives

The biogenetic origin of aerothionin and related compounds is traced back to the amino acid tyrosine. mdpi.com The biosynthetic pathway is proposed to begin with the bromination of tyrosine to form 3,5-dibromo-tyrosine. nih.gov This initial halogenation step is a key transformation leading to the wide diversity of bromotyrosine derivatives found in marine sponges of the order Verongiida. mdpi.comnih.gov

Enzymatic Mechanisms of Halogenation: Role of Flavin-Dependent Halogenases

The incorporation of bromine atoms onto the tyrosine ring is a critical step in this compound biosynthesis, catalyzed by a class of enzymes known as flavin-dependent halogenases (FDHs). nih.govnih.govresearchgate.net These enzymes utilize reduced flavin (FADH2), molecular oxygen, and a halide ion (in this case, bromide) to achieve regioselective halogenation of electron-rich aromatic substrates. nih.govresearchgate.netchemrxiv.org

The general mechanism of FDHs involves the reaction of FADH2 with oxygen to form a flavin-peroxide intermediate. nih.govnih.gov This intermediate then reacts with a bromide ion to generate a potent halogenating species, likely a lysine-derived haloamine within the enzyme's active site. chemrxiv.org This reactive species is precisely positioned to deliver the bromine atom to a specific position on the substrate, ensuring high regioselectivity. nih.govresearchgate.net This enzymatic control prevents the random halogenation that would occur with free hypobromous acid. nih.gov While the specific FDHs involved in this compound biosynthesis have not been fully characterized, the well-studied mechanisms of other bacterial and fungal FDHs provide a robust model for understanding this key enzymatic step. nih.govresearchgate.net

Table 1: Key Components in Flavin-Dependent Halogenation

Component Role in Halogenation
Flavin (FADH2) Reacts with molecular oxygen to initiate the formation of the halogenating species. nih.gov
Molecular Oxygen (O2) The terminal oxidant that reacts with FADH2. researchgate.netchemrxiv.org
Halide Ion (Br-) The source of the halogen atom incorporated into the substrate. researchgate.net
Lysine Residue Forms a crucial haloamine intermediate that facilitates regioselective halogenation. chemrxiv.org

| Substrate (e.g., Tyrosine) | The electron-rich aromatic molecule that undergoes bromination. nih.gov |

Cellular and Subcellular Localization of this compound Biosynthesis in Marine Sponges (e.g., Spherulous Cells)

The biosynthesis and storage of this compound within marine sponges are highly compartmentalized. Studies on the marine sponge Aplysina fistularis have definitively localized this compound and its analogue, homothis compound, to specialized cells known as spherulous cells. geomar.de Using energy-dispersive X-ray microanalysis, researchers demonstrated that virtually all of these brominated compounds are contained within the spherules of these cells, which are abundant in the sponge's mesohyl. geomar.de

These spherulous cells are strategically concentrated just beneath the outer surface (exopinacoderm) and the lining of the water outflow canals (endopinacoderm). geomar.de This localization suggests a defensive role, as the compounds can be readily released in response to external threats. Further research on Aplysina aerophoba has shown that upon wounding or grazing, these spherulous cells migrate and accumulate at the site of injury. vliz.bebiorxiv.orgresearchgate.netnih.gov The release of their contents, including this compound-related compounds, into the surrounding tissue and water column is believed to serve as a chemical defense mechanism. geomar.de

Investigation of Wound-Induced Bioconversion Processes Leading to this compound-Related Metabolites

Marine sponges like those of the genus Aplysina possess a remarkable wound-activated chemical defense system. researchgate.netresearchgate.net this compound itself is considered a precursor or "protoxin" that is rapidly converted into other, more potent, metabolites upon tissue damage. researchgate.net When the sponge tissue is wounded, a bioconversion cascade is initiated, transforming this compound into compounds such as aeroplysinin-1 and a subsequent dienone. researchgate.net

This enzymatic transformation is a key defensive strategy, as the resulting products have been shown to possess strong activity against marine bacteria, whereas the precursor this compound is comparatively inactive. researchgate.net The process is triggered by the disruption of cellular compartments, which likely brings the stored precursors into contact with the necessary enzymes. researchgate.net This rapid conversion of a stored, less active compound into a potent toxin at the site of injury is an efficient chemical defense mechanism, analogous to systems observed in terrestrial plants. researchgate.net Studies have shown that in response to grazing by specialist predators or mechanical damage, there is a reallocation of these secondary metabolites to the sponge surface, highlighting the dynamic nature of this defense. vliz.bebiorxiv.orgnih.gov

Table 2: Wound-Induced Bioconversion of this compound

Precursor Converted Product(s) Trigger

Potential Symbiotic Origin and Microbial Contributions to this compound Biosynthesis

The immense chemical diversity in marine sponges has led to the hypothesis that many bioactive compounds are not produced by the sponge itself, but by its associated symbiotic microorganisms. mdpi.comasm.org Sponges host vast and diverse communities of bacteria, archaea, and fungi, which can make up a significant portion of the sponge's biomass. asm.org These symbiotic relationships are known to be involved in producing a wide array of secondary metabolites, often as a form of chemical defense for the host sponge. mdpi.com

While direct evidence of a microbial origin for this compound is still an active area of research, the production of other complex sponge-derived metabolites has been traced to symbiotic bacteria. mdpi.com The consistent presence of bromotyrosine derivatives in sponges of the order Verongiida initially suggested they were specific chemical markers for this group. nih.gov However, the discovery of bromotyrosine-derived compounds in a sponge from a different order (Agelas oroides) challenges this specificity and points towards a possible microbial source that may form symbioses with different sponge hosts. nih.gov The detection of biosynthetic gene clusters for other complex molecules in sponge symbionts lends strong support to the theory that the intricate biosynthetic pathway of this compound may be, at least in part, of microbial origin. mdpi.comresearchgate.net

Synthetic Approaches and Chemical Modifications of Aerothionin

Strategies for the Total Synthesis of Aerothionin

The total synthesis of this compound has been approached through several distinct strategies, primarily focusing on the efficient construction of the key spiroisoxazoline moiety and the subsequent dimerization. Two prominent approaches include a biomimetic oxidative cyclization and a chiral synthesis employing optically active building blocks.

One of the earliest and most notable syntheses was developed by Andersen and coworkers. This approach hinges on the coupling of two equivalents of a key α,β-diketo nitrile intermediate with 1,4-diaminobutane (B46682). acs.org The α,β-diketo nitrile itself is generated from a corresponding keto ylide via ozonolysis. This strategy is efficient for assembling the core structure but initially produced this compound as a racemic mixture. researchgate.net

A significant advancement was the development of an asymmetric synthesis by the Nishiyama group, which allowed for the creation of enantiomerically pure this compound. acs.org This method utilizes an optically active spiroisoxazoline derivative as a chiral building block. By establishing the correct stereochemistry early in the synthetic sequence, the final dimerization step leads to the specific, naturally occurring stereoisomer of this compound. This enantioselective route is crucial for accurately studying the biological activities that are often dependent on specific stereochemical configurations.

Synthesis Strategy Key Precursor(s) Key Reaction(s) Outcome Reference(s)
Cyano Ylide Couplingα,β-diketo nitrile, 1,4-diaminobutaneOzonolysis of a keto ylide; Dimerization/CouplingRacemic this compound acs.org
Asymmetric SynthesisOptically active spiroisoxazoline derivativeEnantioselective construction of the spiro-center; DimerizationEnantiomerically pure (+)-Aerothionin acs.org

Semisynthetic Derivatization of this compound for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are essential for identifying the specific parts of a molecule responsible for its biological effects. For this compound, these studies involve synthesizing or isolating related analogues and comparing their activities to understand the role of different functional groups.

The primary motivation for these studies is this compound's diverse biological profile, which includes notable cytotoxic and antimycobacterial properties. researchgate.netnih.gov By modifying the this compound scaffold, researchers can aim to enhance potency or selectivity. Key areas of modification include the central diamine linker, the aromatic rings, and the spiroisoxazoline core.

A straightforward SAR point can be drawn by comparing this compound with its close natural analogue, homothis compound . Homothis compound differs only by the length of the central linker, featuring a five-carbon pentamethylenediamine chain instead of this compound's four-carbon chain. Differences in the biological activity profiles between these two molecules directly inform on the spatial and conformational requirements for target binding.

Another important comparison is with 11-oxothis compound , a derivative where one of the methylene (B1212753) groups adjacent to an amide nitrogen is oxidized to a ketone (oxo-group). This modification significantly alters the electronic and conformational properties of the linker, and its evaluation revealed potent cytotoxic activity, providing valuable data on the importance of the amide bond's integrity and the linker's flexibility. acs.org Furthermore, comparison with calafianin , which has a different substitution pattern on the aromatic rings, helps to elucidate the role of the bromine atoms and the phenolic hydroxyl group in conferring bioactivity. researchgate.net

Analogue Structural Modification vs. This compound SAR Implication Reference(s)
Homothis compound Central linker is a C5 chain (putrescine replaced by cadaverine)The length of the alkyl chain is a critical parameter for biological activity. nih.gov
11-Oxothis compound Contains a ketone on the alkyl linker adjacent to an amide nitrogenModification of the linker's electronic properties and hydrogen-bonding capacity impacts cytotoxicity. acs.org
Calafianin Different aromatic substitution patternThe position and number of bromine and hydroxyl groups on the phenyl rings are crucial for activity. researchgate.net
Aeroplysinin-1 Monomeric spiroisoxazoline (not a dimer)The dimeric structure is not an absolute requirement for all bioactivities, but significantly modulates potency. nih.gov

Challenges and Advances in Scalable Laboratory Synthesis of this compound and its Analogues

Despite the development of elegant total syntheses, the scalable production of this compound and its analogues remains a significant challenge. These difficulties are common in the synthesis of complex natural products and stem from several factors.

Furthermore, controlling the stereochemistry of the two chiral spiro-centers is a major hurdle. In racemic syntheses, the result is a mixture of stereoisomers that are often difficult to separate and may have different biological activities. While asymmetric syntheses solve this problem by producing a single enantiomer, they often require expensive chiral catalysts or starting materials and highly optimized reaction conditions, which can be difficult to implement on a large scale. acs.orgnih.gov The construction of the sterically congested spiroisoxazoline core itself requires specialized reactions that may not be robust enough for industrial-scale production. tdl.org

Advances in the field are focused on overcoming these limitations. The development of more efficient catalytic methods, particularly for the key cyclization and dimerization steps, is a primary goal. New strategies that can reduce the total number of synthetic steps, for instance, through tandem or cascade reactions where multiple bonds are formed in a single operation, are highly sought after. nih.gov Improving the efficiency of key transformations, such as the cyano ylide coupling or the asymmetric cyclization, represents a significant step toward making this compound and its potentially therapeutic analogues more accessible for in-depth biological and preclinical investigation. acs.org

Biological Activities and Molecular Mechanisms of Aerothionin in Vitro & Preclinical Studies

Antimicrobial Activity Investigations

Aerothionin, a bromotyrosine derivative isolated from marine sponges, has demonstrated a range of antimicrobial activities in various in vitro and preclinical studies. These investigations have highlighted its potential as a lead compound for the development of new antimicrobial agents.

Antimycobacterial Efficacy against Mycobacterium tuberculosis and Non-tuberculosis Mycobacteria

This compound has shown significant activity against Mycobacterium tuberculosis, including strains with resistance to common anti-tuberculosis drugs. In one study, this compound was active against four monoresistant variants of M. tuberculosis H37Rv (resistant to rifampin, isoniazid, ethambutol, and streptomycin) at a concentration of 12.5 µg/mL. tandfonline.comtandfonline.com Furthermore, it demonstrated efficacy against eight different drug-resistant clinical isolates of M. tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 6.5 to 25 µg/mL, irrespective of their resistance patterns. tandfonline.comtandfonline.com

The compound also exhibited inhibitory effects against certain non-tuberculosis mycobacteria (NTM). Specifically, it was found to inhibit the growth of Mycobacterium kansasii, Mycobacterium scrofulaceum, and Mycobacterium avium with MIC values of 50 µg/mL, 100 µg/mL, and 100 µg/mL, respectively. tandfonline.comtandfonline.comresearchgate.net

Antimycobacterial Activity of this compound
OrganismStrain/IsolateActivity MetricConcentration (µg/mL)
Mycobacterium tuberculosisH37Rv (monoresistant variants)Active Concentration12.5
Mycobacterium tuberculosisDrug-resistant clinical isolatesMIC Range6.5 - 25
Mycobacterium kansasii-MIC50
Mycobacterium scrofulaceum-MIC100
Mycobacterium avium-MIC100

Broad-Spectrum Antibacterial Activity

While detailed studies outlining the full spectrum of its antibacterial activity are emerging, this compound has been noted for its antibacterial properties in several research contexts. researchgate.net The significant activity against various mycobacterial species, which are known for their resilient cell walls, suggests a potent mechanism of action that may be effective against a broader range of bacteria. Further research is needed to fully characterize its spectrum of activity against other Gram-positive and Gram-negative bacteria.

Antifungal Activity

This compound has been reported to possess antifungal activities. However, the extent and spectrum of this activity are not as extensively documented as its other biological properties. The existing literature indicates its potential in this area, warranting further investigation to identify the specific fungal species it is effective against and to elucidate its mechanism of antifungal action.

Antiprotozoal Activity (e.g., Antiplasmodial)

Investigations into the antiprotozoal effects of this compound have revealed promising activity against the malaria parasite, Plasmodium falciparum. Specifically, it has shown activity against a chloroquine-resistant strain of this parasite, indicating its potential as a scaffold for the development of new antimalarial drugs that could overcome existing resistance mechanisms. nih.gov

Antitumor and Cytotoxic Studies

In addition to its antimicrobial properties, this compound has been the subject of numerous studies investigating its potential as an anticancer agent. These studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Antiproliferative Effects on Various Cancer Cell Lines (e.g., HeLa, Pheochromocytoma, Breast Cancer)

This compound has exhibited cytotoxic activity against several cancer cell lines in a micromolar range. nih.gov It has been shown to be effective against cervical cancer (HeLa) cells and breast cancer (MCF-7) cells. nih.govresearchgate.net

Furthermore, its anti-tumor activity has been investigated in mouse pheochromocytoma cells (MPC and MTT). In these studies, this compound significantly reduced the viability of pheochromocytoma cell lines starting at a concentration of 25 µM under both normoxic and hypoxic conditions. nih.govnih.gov For MPC cells, a 24-hour treatment with 25 µM and 50 µM of this compound resulted in a relative viability of 83.7% and 55.1%, respectively. researchgate.netnih.gov In three-dimensional spheroid models of pheochromocytoma, treatment with 10 µM of this compound led to a significant reduction or even complete inhibition of spheroid growth. nih.govnih.gov

Antiproliferative Effects of this compound on Cancer Cell Lines
Cell LineCancer TypeEffectConcentration
HeLaCervical CancerCytotoxic ActivityMicromolar range
MCF-7Breast CancerCytotoxic Activity-
MPCPheochromocytomaReduced relative viability to 83.7%25 µM
MPCPheochromocytomaReduced relative viability to 55.1%50 µM
Pheochromocytoma SpheroidsPheochromocytomaSignificant reduction/complete inhibition of growth10 µM

Cellular Mechanisms of Cytotoxicity, including Apoptosis Induction

This compound, a bromotyrosine derivative isolated from marine sponges, has demonstrated significant cytotoxic activity against various cancer cell lines in preclinical studies. Research has shown its ability to reduce the viability and proliferation of cancer cells, suggesting its potential as an anti-tumor agent. The primary mechanism underlying this cytotoxicity is believed to be the induction of apoptosis, or programmed cell death, a critical process for tissue homeostasis and the elimination of damaged or malignant cells.

The cytotoxic effects of this compound have been observed in several cancer models. For instance, it has shown activity against cervical cancer (HeLa) and breast cancer (MCF-7) cells. researchgate.net More detailed investigations have been carried out on pheochromocytoma cells, where this compound significantly diminished cell viability at concentrations of 25 µM and higher under both normal and hypoxic conditions. nih.gov This is a noteworthy finding as tumor hypoxia often contributes to therapeutic resistance. researchgate.net Furthermore, treatment with this compound led to a reduction in the number of proliferating pheochromocytoma cells. nih.gov In three-dimensional spheroid models of pheochromocytoma, which more closely mimic the tumor microenvironment, this compound demonstrated a significant reduction or even complete inhibition of spheroid growth. nih.govnih.gov

While the precise molecular mechanisms of apoptosis induction by this compound are still under investigation, the process is generally understood to occur through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which are the executioners of apoptosis. The intrinsic pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bak). The balance between these proteins determines the cell's fate. When pro-apoptotic signals prevail, Bax and Bak can form pores in the outer mitochondrial membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. nih.govnih.govnih.gov This release is a critical step in the activation of the caspase cascade, ultimately leading to cell death. nih.govmdpi.comfrontiersin.orgresearchgate.net

Although direct evidence for this compound's specific interactions with these pathways is limited, the mechanisms of action of structurally related compounds and the general understanding of apoptosis suggest that this compound likely induces apoptosis through the intrinsic mitochondrial pathway. This would involve altering the balance of Bcl-2 family proteins to favor the pro-apoptotic members, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation. Further research is needed to fully elucidate the specific molecular targets of this compound within the apoptotic machinery.

Table 1: Cytotoxic Effects of this compound on Pheochromocytoma Cells

Cell LineConditionConcentration (µM)Effect on Relative Viability (%)
MPCNormoxic2583.7 ± 1.7
MPCNormoxic5055.1 ± 2.2
MPCHypoxic2593.2 ± 3.0
MPCHypoxic5070.4 ± 3.7

Data adapted from in vitro studies on mouse pheochromocytoma cells (MPC). researchgate.net

Neurobiological and Neuroprotective Research

Parkinson's disease (PD) is a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons and the accumulation of protein aggregates known as Lewy bodies, of which α-synuclein is a primary component. researchgate.net The aggregation of α-synuclein is considered a key pathological event in the development of PD. nih.govnih.govnih.gov Therefore, strategies aimed at inhibiting this aggregation process are of significant therapeutic interest.

Recent research has identified this compound as a molecule that can interact with α-synuclein. researchgate.net In vitro studies have shown that this compound binds to α-synuclein and can inhibit its aggregation. researchgate.net This was demonstrated using a thioflavin T fluorescence assay, a common method for detecting amyloid fibril formation. researchgate.net This finding suggests that this compound could have the potential to interfere with a critical step in the pathogenesis of Parkinson's disease.

However, a significant challenge was identified in these preclinical studies. This compound was found to be toxic to primary dopaminergic neurons at the concentrations at which it inhibited α-synuclein aggregation. researchgate.net This neurotoxicity prevented further investigation into its protective effects in cellular models of Parkinson's disease. researchgate.net Therefore, while the ability of this compound to inhibit α-synuclein aggregation is a promising lead, its therapeutic potential is currently limited by its toxicity to the very neurons it is intended to protect. Further research may focus on structurally modifying this compound to reduce its toxicity while retaining its anti-aggregation properties.

Oxidative stress and mitochondrial dysfunction are recognized as major contributors to neuronal loss in a variety of neurodegenerative diseases. researchgate.netnih.govmdpi.comresearchgate.net The brain is particularly vulnerable to oxidative damage due to its high oxygen consumption and lipid-rich composition. researchgate.net Mitochondrial dysfunction can lead to an overproduction of reactive oxygen species (ROS), which can damage cellular components, and a decrease in ATP production, which is critical for neuronal function and survival. mdpi.comresearchgate.net

Currently, there is a lack of specific research directly investigating the effects of this compound on oxidative stress and mitochondrial dysfunction within a neurobiological context. While the compound has been studied for its cytotoxic and anti-protein aggregation activities, its potential to modulate these crucial cellular pathways in neurons has not been elucidated. Given the interconnectedness of cellular stress pathways, it is plausible that a cytotoxic compound like this compound could impact mitochondrial function and oxidative balance, but dedicated studies are required to determine the nature and extent of these effects in neuronal models.

Neuroinflammation is another key process implicated in the pathogenesis of neurodegenerative diseases. mdpi.commdpi.comresearchgate.net It involves the activation of glial cells, such as microglia and astrocytes, which release a variety of inflammatory mediators. nih.gov While acute neuroinflammation can be protective, chronic inflammation can be detrimental to neurons and contribute to disease progression. researchgate.net

As with oxidative stress and mitochondrial dysfunction, there is currently no specific research available on the impact of this compound on neuroinflammatory pathways. The anti-inflammatory properties of some marine-derived compounds have been noted in a general sense, but the specific effects of this compound on the complex signaling cascades involved in neuroinflammation, such as the activation of microglia or the production of pro-inflammatory cytokines in the central nervous system, remain to be investigated.

Anti-inflammatory Pathway Research

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key factor in a variety of diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govnih.gov These cytokines play crucial roles in orchestrating the inflammatory response. nih.govnih.govnih.gov

Some secondary metabolites derived from marine sponges have been reported to possess anti-inflammatory properties. researchgate.net However, specific studies detailing the effects of this compound on the NF-κB pathway and the production of key inflammatory mediators such as TNF-α and IL-6 are currently limited. While the broader class of bromotyrosines has been associated with anti-inflammatory activity, the precise mechanisms of action for this compound in this context have not been thoroughly investigated. Further research is necessary to determine if this compound can modulate these critical inflammatory pathways and to what extent, which would be crucial for understanding its full therapeutic potential.

Activation of Antioxidant Response Pathways (e.g., Nrf2)

Current preclinical research available in the public domain does not provide specific evidence detailing the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway by this compound. The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress, orchestrating the expression of numerous antioxidant and detoxification genes. While the broader class of marine-derived compounds is often investigated for antioxidant properties, dedicated studies elucidating this compound's mechanism of action via Nrf2 or other specific antioxidant response pathways have not been identified in the reviewed literature. Therefore, a direct link between this compound and the activation of this key cytoprotective pathway remains to be established.

Anti-angiogenic Activity Studies

While direct and comprehensive studies on the anti-angiogenic activity of this compound are limited, preliminary research has investigated its effects on the viability of endothelial cells, which is a critical aspect of angiogenesis. In vitro studies have shown that this compound can reduce the viability of endothelial cells at higher micromolar concentrations. nih.gov Specifically, treatment with this compound at concentrations between 25 to 50 µM resulted in a significant reduction in the viability of mouse endothelial cells (MS1) and primary human umbilical vein endothelial cells (HUVECs). nih.gov For HUVECs, an EC50 value of 43.8 µM for this compound has been determined. nih.gov

However, it is important to note that specific investigations into this compound's effects on other key processes in angiogenesis, such as endothelial cell migration and invasion, have not been detailed in the available literature. nih.gov The well-documented anti-angiogenic profile of the related compound, Aeroplysinin-1, which is known to inhibit endothelial cell growth, migration, and invasion, suggests that this compound could potentially possess similar anti-angiogenic properties, though this requires direct experimental confirmation. nih.gov

Comparative analyses suggest that this compound may have a different toxicity profile compared to its well-studied relative, Aeroplysinin-1, particularly concerning its effects on endothelial cells. While both compounds exhibit cytotoxic effects, this compound and its analogue Homothis compound appear to be less potent against endothelial cells than Aeroplysinin-1. nih.gov

For instance, Aeroplysinin-1 showed a significantly lower EC50 value of 18.1 µM on mouse (MS1) endothelial cells, whereas an EC50 value for this compound on the same cell line could not be determined within the tested concentrations. nih.gov On human (HUVEC) endothelial cells, the EC50 for this compound was 43.8 µM, indicating a lower cytotoxic potency compared to the values reported for Aeroplysinin-1 on other endothelial cell lines. nih.gov This suggests that this compound might possess a wider therapeutic window, exhibiting anti-tumor activity with potentially reduced toxicity toward normal endothelial tissues compared to Aeroplysinin-1. nih.gov

Table 1: Comparative Cytotoxicity (EC50) on Endothelial Cells
CompoundCell LineEC50 Value (µM)Reference
This compoundHUVEC43.8 nih.gov
Aeroplysinin-1MS118.1 nih.gov

Enzyme Inhibition Profiles (e.g., Adenosine (B11128) A1 Receptor, Protein Kinases)

Research has identified this compound as an inhibitor of specific enzymes, highlighting its potential as a modulator of cellular signaling pathways. Notably, studies have demonstrated that this compound possesses inhibitory activity against the Adenosine A1 receptor. nih.gov The Adenosine A1 receptor is a G protein-coupled receptor that plays significant roles in various physiological processes in the brain, heart, and other tissues. Its inhibition can influence neuronal activity, cardiac function, and inflammatory responses. nih.gov

In contrast, specific data on the inhibition of protein kinases by this compound are not detailed in the reviewed scientific literature. Although bromotyrosine derivatives as a chemical class are recognized for a wide array of biological activities, including enzyme inhibition, the specific profile of this compound against various protein kinases has not been established. researchgate.net

Anti-prion and Protein Misfolding Research

There are no direct studies cited in the available research that specifically evaluate the anti-prion activity of this compound. Prion diseases are fatal neurodegenerative disorders caused by the misfolding and aggregation of the prion protein (PrPSc). nih.gov

However, research into the broader family of bromotyrosine derivatives, to which this compound belongs, has revealed significant anti-prion potential. mdpi.com Several related compounds isolated from marine sponges, such as purealidin Q, aplysamine-1, and aplysamine-2, have been identified as potent inhibitors of both yeast and mammalian prion propagation. mdpi.com These findings indicate that the bromotyrosine scaffold is a promising chemical structure for the development of anti-prion therapeutics. While this compound itself has not been tested, the activity of its chemical relatives suggests that it could be a candidate for future investigations in the context of prion diseases and other protein misfolding disorders. mdpi.com

Ecological and Evolutionary Significance of Aerothionin

Role in Chemical Defense Strategies of Marine Sponges against Predators and Competitors

Marine sponges, being sessile organisms, have evolved sophisticated chemical defense mechanisms to deter predators and outcompete other organisms for space. researchgate.net These chemical defenses are a crucial component of their survival strategy in densely populated marine environments. The production of secondary metabolites, such as Aerothionin, plays a significant role in these defensive strategies. While the effectiveness of chemical defenses can be high, their production may carry metabolic costs, influencing the allocation of resources away from primary processes like growth and reproduction. researchgate.net

The distribution of these chemical defenses within the sponge tissue can be a strategic adaptation to predation pressure. researchgate.netwindows.net Some studies have investigated whether sponges concentrate their chemical defenses in tissues most at risk of predator attacks to optimize defense while minimizing costs. researchgate.net For instance, research on some sponge species has shown higher concentrations of defensive metabolites in either the outer or inner regions of the sponge. researchgate.net However, the enhanced deterrence of these specific regions against generalist fish and mobile invertebrate predators is not always observed, suggesting that the allocation patterns might be driven by other ecological stressors or a different suite of predators. researchgate.net

In the context of competition, which is a major influencing factor in habitats like mangrove environments, the chemical arsenal (B13267) of sponges can play a crucial role. researchgate.net Allelopathy, the chemical inhibition of one organism by another, is a known phenomenon in marine sponges. researchgate.netfrontiersin.org Studies on the allelopathic activities of crude extracts from various Caribbean sponges have demonstrated that some extracts can inhibit the growth of competing sponges. researchgate.net For example, in one study, 30% of the tested sponge extracts, including one from an Aplysina species, were found to inhibit the growth of other sponges. researchgate.net This suggests that compounds like this compound, found in Aplysina sponges, could contribute to their ability to compete for space on the reef. The variation in a sponge's growth rate has been inversely related to its defenses against predators, indicating a trade-off between resistance to competitors and predators. researchgate.net

Table 1: Allelopathic Effects of Sponge Extracts on Competing Sponges

Extracting Sponge SpeciesEffect on Competing Sponge GrowthReference
Amphimedon compressaInhibition researchgate.net
Aplysina cauliformisInhibition researchgate.net
Dysidea etheriaInhibition researchgate.net
Ectyoplasia feroxInhibition researchgate.net
Phorbas amaranthusInhibition researchgate.net
Agelas wiedenmeyeriPromotion researchgate.net
Geodia gibberosaPromotion researchgate.net
Halichondria sp.Promotion researchgate.net
Various other speciesNo effect researchgate.net

This table is generated based on data from a study on the allelopathic activities of 20 species of Caribbean sponges.

Function as a Fish Deterrent in Marine Ecosystems

One of the primary ecological roles of this compound and related brominated alkaloids is to deter feeding by predatory fish. nih.gov The palatability of sponges to fish is often low, and this is largely attributed to the presence of these chemical compounds. fsu.edu Research has demonstrated that brominated pyrrole (B145914) alkaloids, a class of compounds to which this compound belongs, act as chemical defenders against fish predation in sponges of the genus Agelas. researchgate.net

Direct evidence for the role of this compound as a fish deterrent comes from studies on sponges of the genus Suberea. This compound isolated from Suberea creba has been shown to have a chemical defense role against the predatory fish Blennius sphinx. nih.gov This deterrent effect is crucial for the survival of sponges, especially in coral reef ecosystems where fish predation can be intense. fsu.edu While many sponge species are consumed to some extent by various predators, the presence of effective chemical defenses can significantly reduce consumption rates. fsu.edu

It is important to note that the effectiveness of chemical deterrents can be consumer-dependent, meaning a compound that deters one predator may not affect another. researchgate.netfsu.edu However, the widespread occurrence of brominated alkaloids in many sponge species that are not heavily preyed upon by fish suggests a strong and evolutionarily significant role for these compounds in anti-predator defense. fsu.eduresearchgate.net The concentration and specific structure of these compounds can influence their biological activity, including their potency as feeding deterrents. researchgate.net

Contribution to Sponge Microbiome Interactions and Defense against Microbial Invasions

The constant filter-feeding activity of sponges exposes them to a high concentration of microorganisms from the surrounding water, making them susceptible to microbial invasions and infections. geomar.dedelawarepublic.org The sponge and its microbial symbionts have developed mechanisms to defend against such invasions. geomar.de The microbiome itself can act as a barrier to colonization by foreign microbes. nih.gov For instance, some sponge-associated bacteria produce inhibitory metabolites that can prevent the growth of potentially pathogenic bacteria. nih.gov A study on cultivated sponge-associated bacteria revealed that some Pseudovibrio species could inhibit a Bacillus species that had sponge-degrading activity. nih.gov

Table 2: Antimycobacterial Activity of this compound

Mycobacterium SpeciesMinimum Inhibitory Concentration (µg/mL)Reference
M. tuberculosis H37Rv (and monoresistant variants)12.5 researchgate.net
Drug-resistant clinical isolates of M. tuberculosis6.5 - 25 researchgate.net
M. kansasii50 researchgate.net
M. scrofulaceum100 researchgate.net
M. avium100 researchgate.net

This table summarizes the minimum inhibitory concentrations (MIC) of this compound against various Mycobacterium species, indicating its potential role in antimicrobial defense.

Spatial and Temporal Variation in this compound Production and Ecological Implications

The production of secondary metabolites in marine sponges, including this compound, is not static but can exhibit significant spatial and temporal variability. mdpi.comresearchgate.net This variation can occur at multiple scales, from within an individual sponge to across broad geographic regions. mdpi.comresearchgate.net Understanding the scales at which this chemical variation is most pronounced provides insights into the factors that regulate the production of these ecologically important compounds. mdpi.comresearchgate.net

Research on Aplysina aerophoba, a sponge known to produce this compound and related compounds, has revealed a striking degree of variation in the concentration of brominated alkaloids. mdpi.comresearchgate.net Significant differences in the concentrations of these compounds have been observed between geographically distinct regions, such as the Canary Islands and the Mediterranean, as well as at smaller scales between different locations and even sites within those locations. mdpi.comresearchgate.net For example, a study found that the concentrations of some brominated alkaloids varied significantly at both the largest (thousands of kilometers) and smallest (hundreds of meters) geographic scales. mdpi.comresearchgate.net

This spatial and temporal variation in chemical defenses has important ecological implications. frontiersin.orgmdpi.com Differences in environmental factors such as predation pressure, competition, fouling, and the composition of the associated microbiome can all contribute to the observed chemical heterogeneity. mdpi.com For instance, higher predation pressure in one location might select for sponges with higher concentrations of defensive compounds. Similarly, temporal fluctuations in environmental conditions, such as nutrient availability or temperature, can influence the metabolic processes of the sponge and its symbionts, leading to changes in the production of secondary metabolites over time. nih.govwur.nl This chemical variability can, in turn, affect the ecological interactions of the sponge, influencing its susceptibility to predators and its competitive ability. researchgate.netmdpi.com The complex interplay of factors acting at multiple spatial and temporal scales ultimately shapes the chemical profile of the sponge and its ecological success. mdpi.com

Advanced Research Methodologies and Analytical Techniques in Aerothionin Studies

Chromatographic and Spectroscopic Methods for Isolation and Structural Characterization (e.g., NMR, HRMS, ECD)

The initial step in studying aerothionin involves its extraction from the sponge tissue, typically using a solvent like methanol, followed by a systematic process of isolation and purification. nih.gov Researchers employ various chromatographic techniques to separate this compound from a multitude of other secondary metabolites present in the crude extract. This process often begins with liquid-liquid partitioning and vacuum liquid chromatography (VLC), followed by column chromatography (CC) over stationary phases like silica (B1680970) gel or Sephadex LH-20 to fractionate the extract based on polarity and size. mdpi.com High-performance liquid chromatography (HPLC) is a critical tool in the final purification stages, yielding the pure compound necessary for structural analysis and bioassays. nih.gov

Once isolated, the structural elucidation of this compound is accomplished through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D NMR experiments are fundamental for determining the carbon skeleton and the relative stereochemistry of the molecule. A compilation of ¹³C NMR spectral data for brominated compounds from Aplysina, including this compound, serves as a crucial reference for identifying these unique metabolites. nih.gov

High-Resolution Mass Spectrometry (HRMS) : HRMS provides the exact mass of the molecule, which allows for the determination of its elemental formula with high accuracy. This is particularly important for confirming the presence of multiple bromine atoms characteristic of this compound.

Chiroptical Spectroscopy : Techniques such as Electronic Circular Dichroism (ECD) are used to determine the absolute configuration of chiral centers in the molecule. This is achieved by comparing experimental ECD spectra with computationally predicted spectra for different stereoisomers. Complementary methods like Fourier Transform Infrared (FTIR) spectroscopy can also provide information about the functional groups and secondary structure of the molecule. nih.gov

A summary of the techniques used is presented in the table below.

Table 1: Key Analytical Techniques for this compound Characterization

Technique Purpose Key Findings/Application
Chromatography (CC, TLC, HPLC) Isolation and Purification Separation of this compound from complex sponge extracts. nih.govmdpi.com
NMR Spectroscopy (¹H, ¹³C, 2D) Structural Elucidation Determination of the molecular backbone and connectivity. nih.gov
High-Resolution Mass Spectrometry (HRMS) Formula Determination Provides exact mass and elemental composition.

| Electronic Circular Dichroism (ECD) | Stereochemistry | Determines the absolute configuration of chiral centers. |

Bioassay-Guided Fractionation and Screening Protocols

Bioassay-guided fractionation is a cornerstone strategy for discovering new bioactive natural products like this compound. nih.gov This method involves systematically separating the crude sponge extract into fractions and testing the biological activity of each fraction. researchgate.netmdpi.com The most active fractions are then subjected to further rounds of separation and testing, a process that is repeated until a pure, active compound is isolated. nih.gov

This approach led to the identification of this compound's antimycobacterial properties. tandfonline.com In these studies, crude extracts and subsequent fractions were evaluated against Mycobacterium tuberculosis. The antimycobacterial activity was tested using methods like the modified microplate Alamar Blue assay, which provides a quantitative measure of bacterial viability. tandfonline.comresearchgate.net This screening revealed that this compound was active against multiple monoresistant variants and drug-resistant clinical isolates of M. tuberculosis. tandfonline.comresearchgate.net

More recently, bioassay-guided separation was instrumental in discovering a new activity for this compound. An affinity mass spectrometry assay, designed to screen for molecules that bind to the protein α-synuclein, identified compounds within an Aplysinella sp. extract. griffith.edu.au This led to the isolation of this compound and the subsequent confirmation of its ability to inhibit the aggregation of α-synuclein, a process implicated in Parkinson's disease. griffith.edu.au

In Vitro and Ex Vivo Models for Biological Activity Assessment (e.g., Cell Spheroids, Affinity Mass Spectrometry)

Evaluating the biological activity of this compound relies on a variety of in vitro (in a controlled lab environment) and ex vivo (using tissue from an organism) models. nih.govnih.gov Initial assessments are typically performed in vitro using cultured cells or microbes. For instance, the antimycobacterial activity of this compound was determined by testing its minimum inhibitory concentration (MIC) against different mycobacterial strains cultured in the lab. researchgate.net

Advanced models are increasingly employed to better mimic physiological conditions:

Affinity Mass Spectrometry : This powerful technique was used to assess the direct binding interaction between this compound and its protein target, α-synuclein. griffith.edu.au In this assay, the protein is mixed with the compound, and mass spectrometry is used to detect the formation of a protein-ligand complex, providing direct evidence of a physical interaction. griffith.edu.au

Multicellular Tumor Spheroids (MCTS) : While not yet specifically reported for this compound, MCTS are an advanced 3D in vitro model used in cancer research. nih.gov These spheroids mimic the three-dimensional structure and microenvironment of small tumors. nih.gov Assessing a compound's efficacy in an MCTS model can provide more clinically relevant data than traditional 2D cell cultures, especially for evaluating drug penetration and efficacy within a tissue-like structure. nih.gov

These models are crucial for moving beyond simple activity screening to understanding the compound's mechanism of action and its potential in a more complex biological context. nih.gov

Molecular Docking and Computational Chemistry for Target Interaction Prediction

Computational chemistry and molecular docking are powerful in silico tools used to predict and analyze the interaction between a small molecule, like this compound, and its biological target at a molecular level. nih.govfrontiersin.org These methods are essential for rationalizing observed biological activity and guiding the design of more potent analogues. mdpi.com

Given that this compound inhibits α-synuclein aggregation, molecular docking could be used to predict how it binds to the protein. griffith.edu.au The process involves several steps:

Model Generation : A three-dimensional structure of the target protein (e.g., an oligomeric form of α-synuclein) is obtained from protein data banks or generated through homology modeling. nih.gov

Docking Simulation : Using software like AutoDock, a 3D model of this compound is computationally placed into potential binding sites on the target protein. nih.govnih.gov The program then calculates the most favorable binding poses based on scoring functions that estimate the binding energy. nih.gov

Interaction Analysis : The best-predicted poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.gov

This approach can reveal why a compound is active, identify the key residues involved in the interaction, and provide a roadmap for chemically modifying the compound to improve its binding affinity and specificity. nih.gov

Omics Technologies for Biosynthesis and Metabolite Profiling (e.g., Metabolomics of Exometabolites)

"Omics" technologies, which provide a global profile of different types of biological molecules, are revolutionizing natural product research. frontiersin.org These approaches, including genomics, transcriptomics, proteomics, and metabolomics, are critical for understanding the biosynthesis of complex molecules like this compound and for discovering new, related compounds. frontiersin.orgnih.govnih.gov

The production of this compound is often attributed to symbiotic microorganisms living within the sponge rather than the sponge itself. Omics can help unravel this complex relationship:

Genomics and Transcriptomics : By sequencing the DNA (genomics) and RNA (transcriptomics) of the sponge and its associated microbial community (the "holobiont"), researchers can identify biosynthetic gene clusters (BGCs). These are groups of genes that code for the enzymes responsible for building natural products. Identifying the BGC for this compound would confirm its biosynthetic origin and provide the genetic blueprint for its production.

Proteomics : This technique analyzes the proteins present in the sponge tissue, which can help identify the specific enzymes (proteins) that are actively being expressed from the BGCs to produce the compound. nih.gov

Metabolomics : This is the large-scale study of small molecules (metabolites) within a biological system. Metabolomic profiling of the sponge can create a chemical inventory, helping to identify this compound alongside other related bromotyrosine derivatives. A specialized application involves the analysis of exometabolites —compounds released by the sponge holobiont into its surroundings. This can provide insights into the ecological role of this compound and help identify novel compounds without having to harvest the organism.

Advanced Techniques for Localization within Sponge Tissues

Determining the precise location of this compound within the sponge tissue is crucial for understanding its biological function, which is often related to chemical defense. geomar.de Early and definitive research used energy-dispersive X-ray microanalysis to pinpoint the location of this compound and its analogue, homothis compound, in the tissues of the marine sponge Aplysina fistularis. geomar.de

This technique works by bombarding a tissue sample with an electron beam and analyzing the emitted X-rays. Since each element emits X-rays at a characteristic energy, the method can map the distribution of specific elements. By targeting the bromine atoms unique to this compound and related compounds, researchers found that virtually all of these metabolites were localized within the spherules of specialized "spherulous cells". geomar.de These cells are concentrated just beneath the outer skin (exopinacoderm) and the lining of the water canals, suggesting a role in defense against pathogens or predators at the sponge's primary interfaces with the environment. geomar.de This was the first time a secondary metabolite was localized at a subcellular level in any marine invertebrate, providing strong evidence for its role in the sponge's defense system. geomar.de Other advanced imaging techniques, such as mass spectrometry imaging (MSI), also hold potential for visualizing the distribution of such compounds directly in tissue sections. nih.gov

Future Directions and Translational Potential in Aerothionin Research

Comprehensive Elucidation of Complete Biosynthetic Pathways and Regulatory Mechanisms

A fundamental challenge in harnessing the full potential of aerothionin lies in a complete understanding of its natural production. The biosynthesis of bromotyrosines is believed to originate from the amino acid phenylalanine, which is converted to tyrosine. nih.gov A hypothetical pathway suggests the involvement of flavin-dependent halogenases in the bromination reactions that are characteristic of this compound. researchgate.net

Current research indicates that specialized cells within the sponge, known as spherulocytes, are responsible for producing these compounds. mdpi.com However, there is also evidence suggesting that symbiotic bacteria may be the true producers, which would have significant implications for production. researchgate.net Future research must prioritize the use of molecular genetics to definitively identify the producing organism. By sequencing the complete gene cluster responsible for this compound biosynthesis, scientists can identify all the required genes and enzymes. researchgate.netrsc.org

Furthermore, the regulatory mechanisms that control the expression of these biosynthetic genes are largely unknown. nih.govmdpi.comresearchgate.net Understanding how environmental cues or developmental stages influence this compound production in its native host could provide insights for optimizing yields in controlled systems. mdpi.comresearchgate.net Elucidating these pathways and their regulation is a critical step towards metabolic engineering and heterologous expression in more easily culturable organisms like bacteria or yeast, which would be a major leap in solving supply issues. nih.govresearchgate.net

Development of Novel this compound-Based Chemotypes through Rational Design and Synthesis

While natural this compound exhibits significant bioactivity, its therapeutic potential may be enhanced through chemical modification. The total synthesis of this compound has been reported, providing a platform for the creation of novel analogues. researchgate.netacs.org Rational drug design, informed by structure-activity relationship (SAR) studies, is a key future direction. By systematically modifying the this compound scaffold—for instance, by altering the substitution patterns on the aromatic rings or changing the nature of the side chains—it may be possible to develop derivatives with improved potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov

The development of new ring-opening strategies for the spiroisoxazoline core could also lead to novel classes of compounds derived from the this compound framework. acs.org Computational modeling and high-throughput screening of these newly synthesized derivatives against various biological targets will be essential to identify promising lead candidates for further development. nih.gov This synthetic approach not only bypasses the need for natural sourcing but also opens up a vast chemical space for therapeutic optimization.

Identification and Validation of Specific Molecular Targets and Signaling Networks for Therapeutic Exploitation

This compound has been shown to interact with multiple biological targets, which explains its broad range of activities. However, for its successful translation into a therapeutic agent, the precise molecular targets and the signaling pathways it modulates must be rigorously identified and validated.

In oncology, this compound has demonstrated cytotoxic activity against various cancer cell lines, including pheochromocytoma, cervical (HeLa), and breast (MCF-7) cancer cells. nih.gov It has been shown to diminish the viability and proliferation of pheochromocytoma cells and inhibit the growth of 3D tumor spheroids. nih.govresearchgate.net Future work should focus on pinpointing the specific proteins or pathways responsible for these anti-tumor effects. Understanding these mechanisms is crucial for identifying patient populations most likely to respond to an this compound-based therapy and for designing rational combination treatments. nih.govnih.gov

Beyond cancer, this compound is known to inhibit adenosine (B11128) A1 receptors and voltage-dependent calcium channels. nih.gov It also shows potential as an inhibitor of α-synuclein aggregation, which is implicated in Parkinson's disease. scienceopen.comdntb.gov.ua Validating these targets and elucidating the downstream signaling cascades will be paramount for developing this compound for neurological or cardiovascular applications.

Table 1: Investigated Biological Targets of this compound

Target/ActivityAssociated Disease/ApplicationResearch FindingCitation
Anti-tumor Activity Pheochromocytoma, ParagangliomaDiminished viability of pheochromocytoma cell lines (MPC and MTT) starting at 25 µM. Reduced spheroid growth at 10 µM. nih.govresearchgate.net
Anti-tumor Activity Cervical CancerDisplayed cytotoxic activity towards HeLa cells. nih.gov
Anti-tumor Activity Breast CancerDisplayed cytotoxic activity towards MCF-7 cells. nih.gov
Adenosine A1 Receptor Potential Neurological/CardiovascularShowed potential to inhibit the adenosine A1 receptor. nih.gov
Voltage-Dependent Calcium Channels Potential Neurological/CardiovascularInhibits voltage-dependent calcium channels. nih.gov
α-synuclein Aggregation Parkinson's DiseaseDemonstrates inhibitory activity against α-synuclein aggregation. scienceopen.com

Addressing Supply Chain Challenges for Sustainable Research and Development

A major bottleneck for the clinical development of many marine natural products, including this compound, is the challenge of ensuring a stable and sustainable supply. insights.bio Relying on the collection of marine sponges is often ecologically damaging and yields variable amounts of the desired compound.

A promising avenue is the cultivation, or aquaculture, of the source organisms. Demosponges of the order Verongiida have been shown to be cultivable, which could provide a renewable source of this compound. nih.gov This approach, however, requires significant optimization to be economically viable on a large scale.

Ultimately, the most sustainable long-term solution lies in biotechnology. As discussed in section 8.1, a complete understanding of the biosynthetic pathway is the gateway to transferring the genetic machinery into a microbial host. The development of engineered microorganisms capable of producing this compound through fermentation would provide a consistent, scalable, and environmentally friendly supply chain, thereby removing a critical barrier to its research and development. nih.govwur.nl

Exploration of Additional Biological Activities and Broader Applications in Biomedicine

The known biological activities of this compound already point to its potential in several therapeutic areas, but the full scope of its biomedical applications is likely broader. mdpi.com Systematic screening of this compound and its derivatives against a wide array of biological targets is warranted.

One of the most significant reported activities is its ability to inactivate multidrug-resistant clinical isolates of Mycobacterium tuberculosis. nih.govresearchgate.net It was found to be active against all tested drug-resistant clinical isolates with minimum inhibitory concentrations ranging from 6.5 to 25 µg/mL. researchgate.net This positions this compound as a valuable lead compound in the urgent search for new anti-tuberculosis drugs.

Additionally, this compound has shown promising activity against the chloroquine-resistant strain of Plasmodium falciparum, the parasite responsible for malaria. nih.gov Intriguingly, it has also been observed to stimulate the viability of fibroblasts, suggesting a potential application in promoting wound healing and tissue regeneration. nih.gov These diverse activities underscore the need for continued exploration to uncover the full therapeutic potential of this remarkable marine compound. nih.gov

Table 2: Spectrum of Biological Activities of this compound

Biological ActivityOrganism/Cell LineFindingCitation
Antimycobacterial Mycobacterium tuberculosis (multidrug-resistant)Active against all tested monoresistant variants and clinical isolates. nih.govresearchgate.net
Antimalarial Plasmodium falciparum (chloroquine-resistant)Showed promising activity against the resistant strain. nih.gov
Wound Healing 3T3 FibroblastsStimulated the viability of mouse fibroblasts. nih.gov
Antiviral GeneralBromotyrosine derivatives have shown antiviral activities. researchgate.net
Antifungal GeneralBromotyrosine derivatives have shown antifungal activities. researchgate.net

Q & A

Q. How is Aerothionin structurally characterized and validated in new studies?

this compound's structural validation requires a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for confirming its brominated isoxazoline alkaloid structure, particularly in distinguishing it from analogs like homothis compound or aerophobin-1. For novel isolates, cross-referencing with published spectral data (e.g., 1^1H/13^13C NMR, UV-Vis) is essential. Purity is validated via HPLC, and X-ray crystallography may resolve ambiguities in stereochemistry .

Q. What are the current synthetic approaches for this compound, and how do they address yield optimization?

Total synthesis of this compound involves multi-step strategies, including bromination and isoxazoline ring formation. Nishiyama and Yamamura's 1985 method uses (±)-stereoselective synthesis, achieving moderate yields through careful control of reaction conditions (e.g., temperature, catalysts). Recent advances focus on enzymatic catalysis or green chemistry principles to improve efficiency. Researchers should report yield percentages, enantiomeric excess, and compare results with established protocols to identify bottlenecks .

Advanced Research Questions

Q. How does this compound’s interaction with DNMT1 differ from its structural analogs, and what methodological frameworks support comparative analysis?

this compound exhibits weaker DNMT1 inhibition compared to Iso-3, as shown in docking simulations (PatchDock scores: 6,414 vs. 7,426). To analyze this, researchers should:

  • Perform molecular docking with controls (e.g., sinefungin) to validate binding site predictions.
  • Compare RMSD values and binding energies across analogs.
  • Use in vitro enzymatic assays (e.g., methylation inhibition) to correlate computational predictions with biochemical activity. Contradictions between docking scores and experimental IC50_{50} values necessitate multi-method validation .

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

Contradictions often arise from variability in source material purity, assay protocols, or cell line specificity. A robust approach includes:

  • Scoping reviews to map existing evidence and identify knowledge gaps (e.g., Arksey & O’Malley’s framework).
  • Standardizing bioassay conditions (e.g., cell viability assays using MTT/WST-1, fixed incubation times).
  • Meta-analyses to quantify effect sizes across studies, adjusting for variables like solvent type (DMSO vs. ethanol) or concentration ranges .

Q. What computational methodologies are recommended for studying this compound’s mechanism of action in epigenetic regulation?

Beyond docking, employ:

  • Molecular Dynamics (MD) Simulations : To assess binding stability over time (e.g., 100-ns simulations in GROMACS).
  • QSAR Modeling : Correlate structural features (e.g., bromine positioning) with inhibitory activity.
  • Network Pharmacology : Identify off-target interactions using databases like STITCH or PharmMapper. Validate predictions with CRISPR-based gene knockout models .

Q. How should in vivo studies on this compound’s antitumor effects be designed to ensure reproducibility?

Adopt the PICOT framework :

  • Population : Specify animal models (e.g., BALB/c mice with xenografts).
  • Intervention : Define dosing regimens (e.g., 10 mg/kg, intraperitoneal, 14 days).
  • Comparison : Use positive controls (e.g., 5-azacytidine for DNMT inhibition).
  • Outcome : Measure tumor volume reduction, histone methylation markers (H3K27me3), and toxicity (ALT/AST levels).
  • Time : Standardize observation periods (e.g., 28 days post-treatment). Publish raw data and protocols in supplementary materials .

Q. What interdisciplinary approaches are critical for advancing this compound research?

  • Marine Ecology : Study sponge symbionts (e.g., Aplysina insularis) to assess this compound’s ecological role and sustainable harvesting.
  • Pharmacokinetics : Use LC-MS/MS to profile bioavailability and metabolite identification in plasma.
  • Ethnopharmacology : Collaborate with marine biologists to document traditional uses and prioritize analogs for synthesis .

Methodological Resources

  • Structural Validation : Refer to Nishiyama et al. (1985) for spectral data .
  • Bioactivity Reproducibility : Follow PRIDE guidelines for depositing assay data .
  • Computational Tools : Utilize SwissDock for free-energy calculations and PyMol for visualization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.